N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17(24(31)27-16-18-10-4-2-5-11-18)33-26-28-21-15-9-8-14-20(21)23-29-22(25(32)30(23)26)19-12-6-3-7-13-19/h2-15,17,22H,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBHDNIFUHFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole, a five-membered heterocyclic moiety present in this compound, have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
The presence of the imidazole ring in the compound suggests that it may interact with its targets through the nitrogen atoms in the ring. The imidazole ring is amphoteric in nature, showing both acidic and basic properties, which could influence its interaction with biological targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole-containing compounds, it is likely that multiple biochemical pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds, the effects could be diverse depending on the specific biological target and the context of use.
Biological Activity
N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H22N4O2S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 1173741-58-6 |
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on imidazoquinazoline derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival.
Recent investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, the compound's structural analogs have been tested against cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), showing significant cytotoxic effects at micromolar concentrations .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases which play a critical role in cancer progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Some studies suggest that it could cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Case Studies and Research Findings
A comprehensive study was conducted to evaluate the biological activity of N-benzyl derivatives in various assays:
| Study Focus | Findings |
|---|---|
| Cytotoxicity Assays | Significant inhibition of cell viability in HT29 and DU145 cells at concentrations as low as 10 µM. |
| Mechanistic Studies | Indicated activation of apoptotic markers (caspase 3 and 7). |
| Animal Models | In vivo studies showed reduced tumor size in xenograft models treated with related compounds. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of amide-functionalized heterocycles, which are often explored as enzyme inhibitors. A structurally related series of non-covalent immunoproteasome inhibitors, reported in recent studies, provides a basis for comparison. Below, we analyze key analogs and their properties:
Table 1: Comparison of Structural and Biochemical Properties
Key Observations:
Structural Variations and Activity: The imidazoquinazolinone-thioether group in the target compound introduces a bulkier, planar aromatic system compared to the 2-oxopyridinyl group in compound 1 . The thioether linkage in the target compound may improve metabolic stability compared to ether or ester linkages in analogs like 1 and 3 .
Binding Interactions: Compound 1 achieves submicromolar inhibition (Ki = 0.12 μM) due to interactions with Phe31 and Lys33 via a flipped binding pose . The target compound’s imidazoquinazolinone core could engage similar residues but with additional contacts (e.g., hydrogen bonds with the quinazolinone carbonyl).
Selectivity Challenges :
- Analogs with bulky substituents (e.g., compound 5) exhibit reduced activity due to steric clashes in the β1i subunit’s S1 pocket . The target compound’s phenyl and benzyl groups may pose similar risks, necessitating structural optimization.
Computational Insights: Molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies on compound 1 highlight the importance of conformational flexibility for stable binding .
Q & A
Q. What are the common synthetic routes for N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide?
The synthesis typically involves multi-step organic reactions. A foundational approach includes:
- Step 1: Formation of the imidazoquinazoline core via condensation of 2-aminobenzamide with arylaldehyde derivatives in solvents like DMF, catalyzed by sodium disulfite .
- Step 2: Introduction of the thiol group through nucleophilic substitution or thiol-ene "click" chemistry for regioselective coupling .
- Step 3: Acylation of the amine group using benzyl chloroformate or similar reagents to attach the propanamide moiety . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve yields .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify functional groups and connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and thioether (C-S) bonds .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% is typical for biological assays) .
Q. What biological activities have been reported for quinazoline derivatives similar to this compound?
Quinazoline analogs are known for:
- Kinase Inhibition: Selective targeting of tyrosine kinases (e.g., EGFR) involved in cancer progression .
- Anticancer Activity: Apoptosis induction in vitro (IC₅₀ values ranging 1–10 μM in HeLa and MCF-7 cell lines) .
- Antimicrobial Properties: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, and what factors influence reaction efficiency?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thiol coupling steps .
- Catalyst Use: Triethylamine or DMAP improves acylation efficiency by scavenging HCl .
- Temperature Control: Low temperatures (0–5°C) during sensitive steps (e.g., thiol group introduction) minimize side reactions . Example: A study achieved 97.4% yield by using concentrated H₂SO₄ for cyclization under controlled pH .
Q. What strategies are recommended for analyzing contradictory data in biological activity assays?
Contradictions (e.g., varying IC₅₀ values across studies) can be resolved through:
- Assay Standardization: Uniform cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) .
- Orthogonal Validation: Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) .
- Structural Confirmation: Re-characterize batches via XRD or 2D-NMR to rule out polymorphism or impurities .
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Computational approaches include:
- Target Identification: Docking into kinase domains (e.g., PDB ID 1M17) to predict binding affinity .
- Binding Mode Analysis: Key interactions (e.g., hydrogen bonds with Thr766 of EGFR) guide SAR modifications .
- Free Energy Calculations (MM/GBSA): Quantify contributions of substituents (e.g., benzyl vs. trifluoromethyl groups) to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
